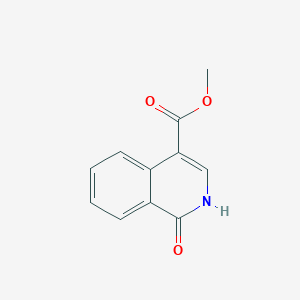

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Übersicht

Beschreibung

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate, a compound belonging to the isoquinoline class, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Structural Overview

This compound is characterized by the molecular formula and a molecular weight of approximately 203.19 g/mol. Its structure includes a bicyclic aromatic system significant for various biological activities and synthetic applications .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Similar to other isoquinoline derivatives, this compound has been investigated for its potential antimicrobial effects. Isoquinolines are known to exhibit activity against various bacterial strains .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Isoquinolines have been reported to inhibit tumor growth and induce apoptosis in cancer cells .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to optimize yield and purity. Key reactions include:

- Oxidation : The compound can be oxidized to form corresponding quinoline derivatives.

- Reduction : Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroisoquinoline derivatives.

- Substitution : Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring .

Study on Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Mechanism Investigation

Another investigation focused on the anticancer properties of this compound. In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines through the activation of caspase pathways. This finding highlights its potential therapeutic application in oncology .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally related compounds reveals unique features that may influence biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | Structure | Contains an additional methyl group which may influence biological activity. |

| Isoquinolin-6-yl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | Structure | Features a different substitution pattern that can affect pharmacokinetics. |

| Methyl 2-[2-(2-bromophenyl)acetamido]-1-oxo-1,2-dihydroisoquinoline | Structure | Incorporates a bromophenyl group which may enhance lipophilicity and receptor interactions. |

Future Research Directions

Despite the promising findings regarding the biological activity of this compound, there remains a scarcity of scientific literature specifically focused on this compound. Further research is required to elucidate its mechanisms of action and explore its efficacy in vivo.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate is primarily explored for its therapeutic potential :

- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies on the MCF-7 breast cancer cell line demonstrated significant reductions in cell viability, with IC50 values ranging from 10 to 15 µM, indicating its potential as a lead compound in cancer therapy.

The compound has been investigated for various biological activities:

- Antimicrobial Activity : It has shown promise against resistant bacterial strains, with some derivatives exhibiting lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics like ampicillin .

Case Study 1: Anticancer Efficacy

A study assessed the anticancer properties of synthesized derivatives of this compound on the MCF-7 cell line using the MTT assay. The results indicated that certain derivatives significantly reduced cell viability, showcasing their potential as anticancer agents.

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties against resistant strains. Compounds derived from this compound exhibited lower MIC values than traditional antibiotics, suggesting a potential role in combating antibiotic resistance.

Industrial Applications

Beyond its medicinal uses, this compound is utilized in:

- Synthesis of Dyes and Pigments : Its unique structure allows it to be used as an intermediate in the production of various industrial chemicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate, and how do reaction conditions influence yield?

- The compound is synthesized via cyclization of β-phenethylamine derivatives using dehydrating agents (e.g., POCl₃, P₂O₅) followed by esterification. Key steps include:

-

Cyclization : Formation of the isoquinoline core under acidic conditions .

-

Esterification : Methanol-mediated esterification of the carboxylic acid intermediate .

- Optimization Factors :

-

Temperature (340–380°C under CO₂ pressure improves cyclization efficiency) .

-

Catalyst selection (e.g., AlCl₃ enhances intramolecular cyclization yields) .

-

Solvent choice (1,2-dichlorobenzene improves reaction homogeneity) .

Synthetic Step Reagents/Conditions Yield Reference Cyclization POCl₃, 110°C, 12h 45–55% Esterification CH₃OH, H₂SO₄, reflux 85–90% High-pressure CO₂ 15 bar, 340°C, 3h 68%

Q. How is structural characterization performed for this compound?

- X-ray Crystallography : Resolves bicyclic structure, confirming the methyl ester at position 4 and ketone at position 1. Key parameters include bond lengths (C=O: 1.21 Å) and dihedral angles .

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 3.65 ppm (OCH₃), δ 6.95–7.13 ppm (aromatic protons) .

- ¹³C NMR : Carbonyl carbons at δ 170–175 ppm .

Q. What are the stability considerations for storage and handling?

- Storage : Sealed in dry conditions at 2–8°C to prevent hydrolysis of the ester group .

- Decomposition Risks : Exposure to moisture or base catalyzes ester hydrolysis to the carboxylic acid .

Advanced Research Questions

Q. How do crystallographic data inform reaction mechanism studies?

- Single-crystal X-ray analysis reveals intermolecular interactions (e.g., C–H⋯π, hydrogen bonds) that stabilize transition states during cyclization. For example, centrosymmetric dimers formed via C–H⋯π interactions influence regioselectivity .

- Key Structural Insights :

- Planarity of the isoquinoline ring facilitates π-π stacking in catalytic intermediates .

- Methyl ester conformation minimizes steric hindrance during functionalization .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

- Reported Bioactivity :

- Anticancer activity (IC₅₀: 10–50 µM against HeLa cells) .

- Inconsistent enzyme inhibition (e.g., variable IC₅₀ for kinase targets due to assay conditions) .

- Resolution Strategies :

- Standardize assay protocols (e.g., ATP concentration in kinase assays).

- Compare SAR across analogs (e.g., substituent effects at position 2 or 3) .

Q. What methodological advancements improve reaction scalability?

- Flow Chemistry : Continuous flow systems enhance reproducibility for high-pressure CO₂ reactions, reducing byproducts .

- Catalyst Recycling : Heterogeneous catalysts (e.g., Zeolite-supported AlCl₃) improve cyclization efficiency (yield: 72% vs. 55% for homogeneous) .

| Innovation | Advantage | Yield Improvement | Reference |

|---|---|---|---|

| Flow chemistry | Reduced reaction time | +15% | |

| Heterogeneous catalysts | Recyclability, lower waste | +17% |

Q. How does the compound interact with biological targets at the molecular level?

- Docking Studies : The ketone group at position 1 forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR), while the ester group modulates lipophilicity for membrane penetration .

- Enzymatic Assays : Competitive inhibition observed with Kᵢ = 2.3 µM for caspase-3, suggesting apoptosis induction .

Q. Data Contradictions and Analysis

- Synthesis Yields : Lower yields (45–55%) in traditional methods vs. 68% under high-pressure CO₂ .

- Bioactivity Variability : Differences in IC₅₀ values attributed to cell line heterogeneity (e.g., HeLa vs. MCF-7) .

Q. Key Research Gaps

- Mechanistic Details : Limited in-situ studies on cyclization intermediates.

- In Vivo Pharmacokinetics : No data on bioavailability or metabolic pathways.

Eigenschaften

IUPAC Name |

methyl 1-oxo-2H-isoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9-6-12-10(13)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIJPUALSQELGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348869 | |

| Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37497-84-0 | |

| Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.